7-Fluoro-1-methylindoline-2,3-dione

説明

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Drug Discovery

Indole and its derivatives are of paramount importance in both chemistry and biology. eurekaselect.com They form the core of essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the neurohormone melatonin. nih.govnih.gov The inherent structural features of the indole nucleus allow it to interact with a diverse range of biological targets, making it a highly sought-after scaffold in drug discovery. researchgate.netmdpi.com

The versatility of the indole ring system allows for the synthesis of a vast library of derivatives with varied pharmacological activities. mdpi.comnih.gov Researchers have successfully developed indole-based compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.neteurekaselect.comnih.gov This broad spectrum of activity underscores the significance of the indole scaffold as a foundational element in the quest for new medicines. mdpi.com

Overview of Pharmacological Relevance of Indoline-2,3-dione Derivatives in Contemporary Research

Within the broader class of indole derivatives, the indoline-2,3-dione, also known as isatin (B1672199), scaffold has garnered significant attention for its wide-ranging pharmacological potential. Isatin and its derivatives are found in various naturally occurring compounds and are utilized in the synthesis of other biologically active heterocyclic molecules. nih.gov

Contemporary research has highlighted the diverse biological activities of indoline-2,3-dione derivatives, including anticancer, anticonvulsant, antibacterial, and antifungal properties. nih.gov For instance, Schiff bases of indoline-2,3-dione have shown promise as potential inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov Furthermore, other derivatives have been investigated for their ability to inhibit enzymes like α-glucosidase and α-amylase, which are relevant in the management of diabetes mellitus. nih.gov The structural modifications of the isatin core continue to be an active area of research for the development of novel therapeutic agents.

Contextualization of 7-Fluoro-1-methylindoline-2,3-dione within the Indoline-2,3-dione Class

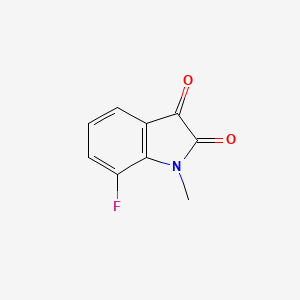

This compound is a specific derivative of the indoline-2,3-dione scaffold. Its structure is characterized by the presence of a fluorine atom at the 7th position of the indole ring and a methyl group attached to the nitrogen atom at the 1st position. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule, such as its metabolic stability and binding affinity to target proteins.

While specific research on the biological activities of this compound is not extensively detailed in the provided search results, its chemical identity and some basic properties are established. It is identified by the CAS Number 875003-43-3 and has a molecular weight of 179.15 g/mol . sigmaaldrich.com A related deuterated compound, 7-fluoro-1-(methyl-d3)-2,3-dihydro-1H-indole-2,3-dione, is noted as a useful research chemical. clearsynth.com The study of such halogenated and N-alkylated indoline-2,3-diones contributes to the broader understanding of structure-activity relationships within this important class of compounds.

Interactive Data Tables

Table 1: Chemical and Physical Properties of Related Indoline-2,3-dione Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 7-fluoro-1H-indole-2,3-dione | 317-20-4 | C₈H₄FNO₂ | 165.124 | Melting Point: 192-195 ºC. chemsynthesis.com |

| This compound | 875003-43-3 | C₉H₆FNO₂ | 179.15 | Physical Form: Solid, Purity: 0.97. sigmaaldrich.com |

| 7-fluoro-1-(methyl-d3)-2,3-dihydro-1H-indole-2,3-dione | 875003-43-3 (unlabeled) | C₉H₃D₃FNO₂ | 182.17 | Useful research chemical. clearsynth.com |

| 7-Methylindoline-2,3-dione | 1127-59-9 | Not Specified | Not Specified | Synonyms: 7-Methylisatin, 7-Methyl-1H-indole-2,3-dione. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-fluoro-1-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTUHLYJQKEZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 1 Methylindoline 2,3 Dione

General Synthetic Routes for Indoline-2,3-dione Core Structures

The synthesis of the indoline-2,3-dione (isatin) core has been a subject of extensive research for over a century, leading to the development of both classical and contemporary methodologies.

Classical and Contemporary Approaches to Isatin (B1672199) Synthesis

The classical methods for isatin synthesis have been the bedrock for the preparation of a vast library of derivatives. The Sandmeyer isatin synthesis is one of the oldest and most straightforward methods. It involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin. mdpi.commdpi.com Another cornerstone method is the Stolle synthesis , which is considered a robust alternative to the Sandmeyer method. In the Stolle synthesis, an aniline is first acylated with oxalyl chloride to form a chlorooxalylanilide intermediate, which subsequently undergoes intramolecular cyclization, typically promoted by a Lewis acid such as aluminum chloride, to afford the isatin. mdpi.commdpi.com

Contemporary approaches often focus on improving efficiency, substrate scope, and environmental friendliness. These methods include the oxidation of indoles or oxindoles using various oxidizing agents. mdpi.com For instance, the use of I2/TBHP (tert-butyl hydroperoxide) has been reported for the direct oxidation of indoles to isatins. nih.gov

Innovations in Cyclization Reactions for Indoline-2,3-dione Formation

Modern organic synthesis has introduced innovative cyclization reactions for the formation of the indoline-2,3-dione core, often employing transition metal catalysis to achieve high efficiency and selectivity.

Palladium-catalyzed reactions have emerged as a powerful tool. One such method involves the intramolecular acylation of unactivated aryl C(sp²)-H bonds of formyl-N-arylformamides, catalyzed by palladium chloride, to produce isatins in good yields. researchgate.net Another palladium-catalyzed approach is the activation of sp² and sp³ C-H bonds and their subsequent addition to isatins to form 3-hydroxy-2-oxindoles, which are precursors to isatins. nih.govlookchem.com A sustainable palladium-supported catalyst on a magnetic nanoparticle (Fe3O4@SiO2-SD@Pd) has been developed for Heck, C-H activation, and cycloaddition reactions to synthesize isatin derivatives. nih.gov

Copper-catalyzed methods also offer efficient routes to indoline-2,3-diones. For example, copper(I) iodide can be used as a catalyst for the synthesis of indoline-2,3-diones from 2-aminoacetophenones using molecular oxygen as the oxidant. researchgate.net Tandem copper-catalyzed Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling reactions provide a one-pot synthesis of multisubstituted indoles, which can be precursors to isatins. organic-chemistry.org

Rhodium-catalyzed reactions have been employed for the asymmetric addition of aryl- and alkenylboronic acids to isatins, leading to diverse 3-aryl-3-hydroxyoxindoles. nih.govnih.gov These intermediates can be further oxidized to the corresponding isatins.

Specific Synthesis of 7-Fluoro-1-methylindoline-2,3-dione

The synthesis of the title compound, this compound, involves the strategic introduction of a fluorine atom at the 7-position of the isatin ring and subsequent or concurrent N-methylation.

Strategies for Introducing Fluorine at Position 7

The introduction of a fluorine atom at the C7 position of the isatin ring typically begins with a correspondingly substituted aniline. A common strategy involves the Sandmeyer isatin synthesis starting from 2-fluoroaniline (B146934). chemicalbook.com In this procedure, 2-fluoroaniline is reacted with chloral hydrate and hydroxylamine to generate N-(2-fluorophenyl)-2-hydroxyimino-acetamide. This intermediate is then cyclized using concentrated sulfuric acid to yield 7-fluoroisatin (B1296980) (7-fluoro-1H-indole-2,3-dione). nih.govchemicalbook.com

Another approach involves the synthesis of 7-fluoroindole (B1333265), which can then be oxidized to the desired 7-fluoroisatin. A patented method describes the industrial preparation of 7-fluoroindole from 2-fluorobenzamide (B1203369) through a cyclization reaction followed by hydrogenation and reduction. google.com

Methods for N-Alkylation to Incorporate a Methyl Group

The N-methylation of the isatin core is a well-established transformation. For the synthesis of this compound, the precursor 7-fluoroisatin is subjected to N-alkylation. A general and efficient method for the N-alkylation of isatins involves the use of a base to deprotonate the nitrogen atom, followed by reaction with an alkylating agent.

A one-pot procedure for the synthesis of fluorinated 1-benzylisatins has been reported, which can be adapted for N-methylation. mdpi.comresearchgate.net This involves treating the 5-substituted isatin with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by the addition of the alkylating agent, in this case, methyl iodide (MeI). mdpi.comresearchgate.net

A plausible synthetic route for this compound would, therefore, be the N-methylation of 7-fluoroisatin using methyl iodide and a suitable base like potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile (B52724) (MeCN). researchgate.net

Derivatization Strategies for Enhancing Structural Diversity and Bioactivity

The isatin scaffold, and specifically this compound, offers multiple sites for chemical modification to generate a library of derivatives with potentially enhanced biological activities. The presence of the fluorine atom at the C7 position can significantly influence the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets. mdpi.com

The most common site for derivatization is the C3-carbonyl group, which readily undergoes condensation reactions with various nucleophiles. For instance, reaction with hydrazines or substituted hydrazines can yield isatin-3-hydrazones. mdpi.comnih.gov The synthesis of fluorinated isatin-hydrazones has been reported to result in compounds with antiproliferative activity. nih.gov Specifically, the reaction of fluorinated isatins with Girard's reagent P can produce water-soluble isatin-3-hydrazones, which have shown promising antimicrobial and anticancer activities. mdpi.comresearchgate.net

Furthermore, the C3 position can be a site for the introduction of various aryl groups. Rhodium-catalyzed 1,2-addition of arylboronic acids to isatins provides access to a diverse range of 3-aryl-3-hydroxyoxindoles. nih.gov These can be further modified or used as precursors for other derivatives.

The N1-position, already methylated in the title compound, can also be a site for introducing a variety of substituents in other isatin analogues, which has been shown to influence bioactivity. For example, N-benzylisatin derivatives have been synthesized and evaluated for their biological properties. researchgate.netresearchgate.net

Functionalization at the N-1 Position of the Indoline (B122111) Ring

The nitrogen at the 1-position of the indoline ring in this compound is already functionalized with a methyl group. However, the broader context of N-substituted isatins reveals a range of synthetic strategies for introducing various alkyl and aryl groups at this position, which are applicable to the synthesis of the title compound's precursors.

Generally, the N-alkylation of isatins is a common transformation. For instance, the N-alkylation of isatin itself can be achieved using various alkyl halides in the presence of a base. mdpi.comsemanticscholar.org Microwave-assisted N-alkylation of isatin using potassium carbonate or cesium carbonate as the base has been shown to be an efficient method, significantly reducing reaction times and improving yields. mdpi.com Another approach involves the use of solid-supported reagents like potassium fluoride (B91410) on alumina, which can facilitate N-alkylation under both microwave and thermal conditions. semanticscholar.orgresearchgate.net Palladium-catalyzed N-alkylation reactions have also been developed as an effective method for forming N-C bonds. rsc.org

For the synthesis of this compound itself, the precursor, 7-fluoroisatin, would first be synthesized. Subsequently, methylation at the N-1 position would be carried out. This can be achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

Table 1: General Conditions for N-Alkylation of Isatins

| Alkylating Agent | Base | Solvent | Conditions | Reference |

| Alkyl Halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave | mdpi.com |

| Alkyl Halides | KF/Alumina | Acetonitrile | Microwave or Thermal (Reflux) | semanticscholar.orgresearchgate.net |

| Trichloroacetimidates | Lewis Acid | Various | Mild | rsc.org |

Modifications and Substitutions on the Benzene (B151609) Moiety

The benzene portion of this compound is activated towards certain transformations and deactivated towards others due to the presence of the fluorine atom and the electron-withdrawing dicarbonyl system.

Electrophilic Aromatic Substitution: The benzene ring in the isatin core is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the adjacent carbonyl groups. wikipedia.org However, the fluorine atom at the 7-position is an ortho-, para-director, although it is a deactivating group. wikipedia.orgmasterorganicchemistry.com Therefore, any electrophilic substitution would be expected to occur at the C-5 position, para to the fluorine atom. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The prediction of the regioselectivity is guided by the combined electronic effects of the existing substituents. libretexts.org

Nucleophilic Aromatic Substitution: The fluorine atom at the C-7 position can potentially undergo nucleophilic aromatic substitution (NAS), especially when activated by the electron-withdrawing groups of the isatin core. This reaction would involve the displacement of the fluoride ion by a nucleophile. Such reactions are known to occur on fluoro-substituted aromatic rings, particularly when there are strong electron-withdrawing groups ortho or para to the fluorine.

Elaboration of the Dicarbonyl System (C-2 and C-3)

The dicarbonyl system at the C-2 and C-3 positions is the most reactive part of the this compound molecule and is central to many of its characteristic reactions. The C-3 carbonyl group, being a ketone, is particularly susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Condensation Reactions: The C-3 carbonyl group readily undergoes condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. These reactions typically occur in the presence of a basic catalyst and lead to the formation of a new carbon-carbon double bond at the C-3 position.

Spirooxindole Formation: A significant application of the reactivity of the C-3 carbonyl is in the synthesis of spirooxindoles. This involves the reaction of this compound with various bifunctional reagents. For example, reaction with o-phenylenediamine (B120857) or its derivatives can lead to the formation of spiro-fused quinoxaline (B1680401) or benzodiazepine (B76468) systems.

Wittig Reaction: The Wittig reaction provides a method for converting the C-3 carbonyl group into an exocyclic double bond. The reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide.

Nucleophilic Addition: The C-3 carbonyl can undergo nucleophilic addition with a variety of nucleophiles, including Grignard reagents and organolithium compounds, to yield tertiary alcohols at the C-3 position. youtube.comyoutube.com The addition of cyanide ions leads to the formation of cyanohydrins. youtube.com

Table 2: Representative Reactions of the Isatin Dicarbonyl System

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate) | 3-Alkylidene-indolin-2-ones |

| Spiro-heterocycle Formation | o-Phenylenediamine | Spiro[indoline-3,2'-quinoxaline] derivatives |

| Wittig Reaction | Phosphonium Ylides | 3-Methyleneindolin-2-ones |

| Grignard Reaction | Grignard Reagents (RMgX) | 3-Alkyl-3-hydroxyindolin-2-ones |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | 3-Cyano-3-hydroxyindolin-2-ones |

Multi-Component Reactions for Novel Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Isatin and its derivatives are excellent substrates for MCRs, often leading to the formation of diverse and complex heterocyclic scaffolds, particularly spirooxindoles.

While specific MCRs involving this compound are not extensively documented in readily available literature, the general reactivity of isatins in such reactions provides a strong indication of its potential. For example, the Pfitzinger reaction, a well-known MCR, involves the reaction of isatin with a carbonyl compound containing an α-methylene group and an amine to produce substituted quinoline-4-carboxylic acids.

Another important class of MCRs involving isatins is the three-component reaction with an amine and a compound containing an active methylene group, often catalyzed by an acid or base, to generate a variety of spiro-heterocyclic systems. The electron-withdrawing nature of the fluorine atom in this compound may influence the reaction rates and yields in these MCRs.

Pharmacological and Biological Activities of Indoline 2,3 Dione Derivatives with Relevance to 7 Fluoro 1 Methylindoline 2,3 Dione

Anticancer Activity

The anticancer potential of isatin (B1672199) derivatives is one of their most widely studied properties. The structural features of 7-Fluoro-1-methylindoline-2,3-dione are found in many analogues that exhibit potent cytotoxic effects against a range of human cancer cells.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., HL-60, MCF-7, A549, HepG2)

Fluorinated indoline-2,3-dione derivatives have demonstrated significant antiproliferative activity across multiple human cancer cell lines. The presence of a fluorine atom can enhance the cytotoxic potential of the parent compound. For instance, studies on 5-fluoro-isatin derivatives, which are structural isomers of 7-fluoro-isatin, show potent activity. A series of 5-fluoro-1-(substituted-benzyl)indoline-2,3-diones exhibited moderate to high activity against various tumor cell lines, including those of the lung (A549), breast (MCF-7), and liver (HepG2). nih.gov

Similarly, other indole (B1671886) derivatives have shown efficacy against these cell lines. Indole-sulfonamide derivatives displayed cytotoxic activity against A549 and HepG2 cells, with some compounds showing greater potency than the reference drug etoposide (B1684455) against HepG2. researchgate.net The human promyelocytic leukemia (HL-60) cell line has also been shown to be sensitive to isatin derivatives. researchgate.net The antiproliferative activity is often dose-dependent, leading to a reduction in cancer cell viability. nih.gov

In Vitro Anticancer Activity of Selected Isatin Derivatives

This table presents data for compounds structurally related to this compound, illustrating the general anticancer potential of this chemical class.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | MCF-7 (Breast) | 26.5 µM | nih.gov |

| 5-Fluoro-1-(2-chlorobenzyl)indoline-2,3-dione | MCF-7 (Breast) | 24.3 µM | nih.gov |

| 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | A549 (Lung) | 33.1 µM | nih.gov |

| 5-Fluoro-1-(2-chlorobenzyl)indoline-2,3-dione | A549 (Lung) | 30.2 µM | nih.gov |

| 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | HepG2 (Liver) | 35.8 µM | nih.gov |

| Indole-sulfonamide derivative (Compound 30) | HepG2 (Liver) | 7.37 µM | researchgate.net |

| Indole-sulfonamide derivative (Compound 27) | A549 (Lung) | 8.74 µM | researchgate.net |

Modulation of Cell Cycle Progression and Apoptosis Induction

A primary mechanism behind the anticancer effect of isatin derivatives is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Several studies have shown that these compounds can cause cell cycle arrest, typically at the G1 or G2/M phase, which prevents cancer cells from dividing and proliferating. nih.gov

Inducing apoptosis is a key strategy in cancer therapy. Fluorinated isatin derivatives have been specifically investigated as potent inhibitors of caspases, which are the central executioners of apoptosis. nih.gov The pro-apoptotic activity of these compounds is often mediated through the modulation of the Bcl-2 family of proteins. This involves increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2. researchgate.net This shift in balance leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death. researchgate.net Analysis of treated cancer cells often reveals characteristic morphological changes of apoptosis, such as DNA fragmentation. nih.govsigmaaldrich.com

Targeting Specific Oncogenic Pathways (e.g., STAT3, EGFR, Tubulin)

The anticancer activity of indoline-2,3-dione derivatives is also linked to their ability to inhibit specific molecular targets and signaling pathways that are crucial for tumor growth and survival.

Tubulin Polymerization: Many indole-based compounds are potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. The indoline-2,3-dione scaffold is a key feature of many compounds designed to interact with the colchicine-binding site on tubulin.

Epidermal Growth Factor Receptor (EGFR): The isatin scaffold is a core component of many protein kinase inhibitors. Overexpression of EGFR is common in several cancers, and its inhibition is a major therapeutic goal. Hybrid molecules containing a fluoro-isatin moiety have demonstrated inhibitory activity against EGFR and other related kinases like HER2 and VEGFR2. cymitquimica.com The inclusion of fluorine in the inhibitor structure has been shown to enhance potency against EGFR, including drug-resistant mutants. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is often overactive in cancer, promoting cell proliferation and survival. nih.gov While direct inhibition of STAT3 by this compound has not been specifically reported, the multi-target nature of kinase inhibitors based on the isatin scaffold suggests potential activity. Inhibition of upstream kinases like JAK2 or EGFR by isatin derivatives can indirectly lead to the suppression of STAT3 activation.

In Vitro and In Vivo Efficacy Studies

The promising results from in vitro cell-based assays have been supported by in vivo studies for some isatin derivatives. For example, a fluorinated indole-chalcone derivative demonstrated significant tumor growth suppression in a mouse xenograft model of colorectal cancer, with one compound achieving over 70% tumor inhibition at a dose of 10 mg/kg. Such studies are critical for validating the therapeutic potential of these compounds and demonstrate that the in vitro cytotoxic effects can translate into tangible anti-tumor activity in a living organism.

Antimicrobial Activity

Beyond their anticancer effects, isatin and its derivatives are recognized for their broad-spectrum antimicrobial properties. They have been shown to be effective against a variety of pathogenic microbes, including both bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of indoline-2,3-dione have shown significant antibacterial activity. The mechanism of action can involve the inhibition of essential bacterial processes, such as cell wall synthesis or DNA gyrase activity. cymitquimica.com

Fluorinated isatin derivatives have been reported to be effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). In many cases, the activity against Gram-positive strains is more pronounced. The introduction of fluorine can enhance this activity. For example, certain fluorinated isatin derivatives showed significant antibacterial effects, with some compounds exhibiting activity comparable to or greater than standard antibiotics like ciprofloxacin (B1669076) against specific strains.

In Vitro Antibacterial Activity of Selected Isatin Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) for isatin derivatives against representative bacterial strains, highlighting the potential of this chemical class.

| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| Isatin Schiff Base (Compound 3c) | Staphylococcus aureus | <16 | Escherichia coli | <1 | cymitquimica.com |

| Isatin-based Schiff Base | S. aureus / B. subtilis | 31.25 | E. coli / P. vulgaris | 31.25 | |

| 5-isatinylidenerhodanine-based furan | Bacillus subtilis | - | Proteus vulgaris | - |

Antifungal Efficacy Against Fungal Pathogens

Indoline-2,3-dione derivatives have demonstrated notable potential as antifungal agents against a variety of plant and human fungal pathogens. researchgate.netmdpi.com Research has shown that these compounds can exhibit broad-spectrum antifungal activities, in some cases exceeding the potency of commercially available fungicides. researchgate.net

A study involving twenty-five newly synthesized 3-indolyl-3-hydroxy oxindole (B195798) derivatives found that most of the compounds exhibited moderate to excellent antifungal activities against five tested plant pathogenic fungi. mdpi.com Specifically, compounds with iodo, chloro, or bromo substituents at the 5-position of both the 3-hydroxy-2-oxindole and the indole rings were crucial for potent activity. mdpi.com One derivative, compound 3u , showed exceptional activity against Rhizoctonia solani, with an EC50 of 3.44 mg/L, outperforming the fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. mdpi.com Another study found that novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety showed significant efficacy against 14 plant pathogenic fungi, with one compound in particular demonstrating superior activity against Botrytis cinerea compared to commercial drugs azoxystrobin (B1666510) and fluopyram. nih.gov

In the context of human pathogens, certain thiazolo-indoline derivatives displayed weak to moderate antifungal activities. nih.gov Similarly, indole-1,2,4 triazole conjugates showed potent activity against Candida tropicalis and Candida albicans. mdpi.com The mechanism of action for some of these derivatives involves disrupting the integrity of the fungal cell wall and membrane. nih.gov

While extensive data exists for various derivatives, specific antifungal studies on this compound are not detailed in the reviewed literature. However, the established antifungal potential of the broader indoline-2,3-dione class suggests this would be a viable area for future investigation.

Table 1: Antifungal Activity of Selected Indoline-2,3-dione Derivatives

| Compound/Derivative | Fungal Pathogen | Activity/Efficacy | Reference |

|---|---|---|---|

| 3-indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi (R. solani, etc.) | Moderate to excellent activity; Compound 3u EC50 = 3.44 mg/L against R. solani | mdpi.com |

| Indole derivatives with 1,3,4-thiadiazole | Botrytis cinerea | Compound Z2 EC50 = 2.7 µg/mL | nih.gov |

| Thiazolo-indoline derivatives | Various fungi | Weak to moderate activity | nih.gov |

| Indole-1,2,4 triazole conjugates | Candida tropicalis, Candida albicans | Potent activity, MIC as low as 2 µg/mL | mdpi.com |

Antitubercular Activity, including Mycobacterium Tuberculosis (Mtb) DNA Gyrase Inhibition

The indoline-2,3-dione scaffold is a key component in the development of novel antitubercular agents, with many derivatives showing significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. researchgate.netbohrium.com A primary mechanism for this activity is the inhibition of Mtb DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair in mycobacteria. mdpi.comnih.govresearchgate.net

Schiff bases of indoline-2,3-dione have been synthesized and investigated as Mtb DNA gyrase inhibitors, with some derivatives showing promising inhibitory activity with IC50 values in the micromolar range. mdpi.comnih.gov Molecular modeling studies have highlighted that the isatin moiety and a connecting side chain are crucial for strong interactions with the enzyme's active site. mdpi.comnih.gov For instance, among a series of tested Schiff bases, a derivative containing a terminal benzofuran (B130515) ring demonstrated the best activity. mdpi.comnih.gov

Other studies have explored different modifications of the indoline-2,3-dione structure. A library of 143 Schiff bases of isatin derivatives was evaluated against various Mtb strains, with ten compounds showing promising activity against the wild-type strain (MIC values from 0.156 to 10 µg/mL). researchgate.net One derivative, D8 , was particularly effective against streptomycin-resistant and ofloxacin-resistant strains. researchgate.net Additionally, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives have shown significant inhibitory activity in primary screens against Mtb H37Rv. nih.gov

While there is extensive research on various substituted indoline-2,3-diones, specific antitubercular activity data for this compound was not found in the reviewed literature. However, studies on related fluorinated compounds, such as 5-fluoro-1H-indole-2,3-dione derivatives, have been part of broader antituberculosis evaluations, suggesting that fluorine substitution is a viable strategy in designing new antitubercular agents. nih.gov

Table 2: Antitubercular Activity of Selected Indoline-2,3-dione Derivatives

| Compound/Derivative | Target/Strain | Activity/Efficacy (MIC/IC50) | Reference |

|---|---|---|---|

| Schiff bases of indoline-2,3-dione | Mtb DNA gyrase | IC50 values ranging from 50–157 µM | mdpi.comnih.gov |

| Schiff base derivative D8 | Wild-type & resistant Mtb strains | Enhanced activity against streptomycin (B1217042) and ofloxacin-resistant strains | researchgate.net |

| 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones | M. tuberculosis H37Rv | Significant inhibitory activity | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial effects of indoline-2,3-dione derivatives are achieved through various mechanisms of action. A significant target, particularly for antitubercular activity, is the inhibition of essential bacterial enzymes.

DNA Gyrase Inhibition: As noted previously, a key mechanism is the inhibition of Mtb DNA gyrase. nih.gov This enzyme is crucial for maintaining DNA topology during replication, and its inhibition leads to bacterial cell death. nih.govresearchgate.net The isatin moiety of the indoline-2,3-dione structure plays a vital role in binding to the enzyme's active site. mdpi.comnih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Some novel indolin-2-one derivatives incorporating a thiazole (B1198619) moiety have been identified as inhibitors of dihydrofolate reductase (DHFR). nih.gov DHFR is essential for the synthesis of nucleic acids and amino acids, making it a validated target for antimicrobial agents. One such derivative displayed a high selectivity for DHFR with an IC50 value of 40.71 ± 1.86 nM. nih.gov

Cell Wall and Membrane Disruption: In the context of antifungal activity, certain indole derivatives containing a 1,3,4-thiadiazole group have been shown to disrupt the integrity of the fungal cell wall and cell membrane. nih.gov This leads to increased cellular permeability, leakage of cellular contents, and ultimately, cell death. nih.gov

Other Mechanisms: The broad biological activity of indoline-2,3-diones suggests that other mechanisms may also be at play. For example, some derivatives act as quorum sensing inhibitors, disrupting bacterial communication and biofilm formation. nih.gov The specific mechanism of action is highly dependent on the nature and position of the substituents on the indoline-2,3-dione core.

Antiviral Activity

Indoline-2,3-dione derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activity, showing efficacy against various RNA and DNA viruses. nih.gov

Efficacy Against Specific Viral Targets (e.g., Influenza Virus, Herpes Simplex Virus, Coxsackievirus)

A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives demonstrated potent antiviral activities against influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Compound 9 from this series was particularly potent against H1N1, with an IC50 value of 0.0027 µM. nih.gov

Other studies have also highlighted the anti-influenza potential of this chemical class. One study evaluated a series of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide derivatives against multiple influenza strains (H1N1, H3N2, H5N1) and influenza B. researchgate.net Most of the derivatives, including those with 5-chloro, 5-bromo, and 5-methyl substitutions, showed inhibitory activity. However, the 5-fluoro derivative (SPIII-5F ) was found to be ineffective, a noteworthy finding in the context of this compound. researchgate.net In contrast, another study found that a 5-fluoroisatin (B27256) derivative was able to inhibit HCV RNA synthesis. researchgate.net

Indole-2-carboxylate derivatives have also been screened for antiviral activity, with the majority showing more effectiveness against RNA viruses like influenza A and Coxsackie B3 than against the DNA virus HSV-1. semanticscholar.org

Table 3: Antiviral Activity of Selected Indoline-2,3-dione Derivatives

| Compound/Derivative | Viral Target | Activity/Efficacy (IC50/EC50) | Reference |

|---|---|---|---|

| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative 9 | Influenza A (H1N1) | IC50 = 0.0027 µM | nih.gov |

| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative 6b | Influenza A (H1N1) | IC50 = 0.0051 µM | nih.gov |

| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide derivatives | Influenza A (H1N1, H3N2, H5N1), Influenza B | EC50 values from 2.7-26.0 µg/ml | researchgate.net |

| 5-fluoro derivative (SPIII-5F ) of above series | Influenza A and B | Ineffective | researchgate.net |

| 5-fluoroisatin derivative | Hepatitis C Virus (HCV) | Inhibited HCV RNA synthesis | researchgate.net |

| Indole-2-carboxylate derivative 14f | Influenza B | IC50 = 13.00 µmol/L | semanticscholar.org |

Investigation of Viral Replication Inhibition and Gene Expression Modulation

The antiviral mechanisms of indoline-2,3-dione derivatives often involve targeting key stages of the viral life cycle, particularly viral replication.

Several studies have identified these compounds as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. nih.govnih.govmdpi.com For example, a series of pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives were designed as metal-chelating inhibitors targeting the RdRp of Flaviviridae viruses like Hepatitis C (HCV), Dengue (DENV), and Yellow Fever (YFV) viruses. nih.govnih.gov The most promising compound against HCV had a high genetic barrier to resistance, with a single resistance mutation detected in the NS5B region of the RdRp, supporting this proposed mechanism. nih.govnih.gov

Time-of-addition studies with certain anti-influenza indoline (B122111) derivatives indicated that they act early in the virus replication cycle, likely by inhibiting virus adsorption or penetration into the host cell. researchgate.net Furthermore, some indole derivatives have been shown to reduce the expression of key viral proteins, such as the PB2 and NP proteins of the influenza virus, thereby suppressing viral replication. nih.gov The development of substituted indoline derivatives continues to be a strategy for discovering compounds that can efficiently inhibit the proliferation of viruses like Dengue. google.com

Anti-inflammatory and Analgesic Activities

The indoline-2,3-dione scaffold is present in compounds that exhibit significant anti-inflammatory and analgesic properties. nih.govnih.gov The nature of the substituents on the indole nucleus plays a critical role in modulating these activities. nih.gov

In vivo studies using the carrageenan-induced paw edema model in rats have been widely used to evaluate the anti-inflammatory potential of these derivatives. A study on 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide derivatives found that compounds with a 5-chloro (VIIc ) or 5-bromo (VIId ) substituent exhibited potent anti-inflammatory effects, with 65% and 63% reduction in paw edema, respectively, comparable to the standard drug indomethacin. nih.gov Another study synthesized indoline derivatives that showed potent inhibition of protein denaturation, an in vitro marker of anti-inflammatory activity. core.ac.uk Specifically, compounds 4a and 4b in this series showed excellent activity comparable to diclofenac (B195802) sodium. core.ac.uk

Regarding analgesic activity, various indoline derivatives have been shown to be effective in animal models of pain. nih.govmdpi.com In one study, six newly synthesized hydrazonoindoline derivatives revealed high analgesic effects in addition to their anti-inflammatory properties. nih.gov Another investigation found that the compound 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione possessed high analgesic activity, reportedly 1.6 times more potent than the reference drug metamizole (B1201355) sodium. mdpi.com Some isoindoline-1,3-dione derivatives have also shown dose-dependent pain reduction in models of neurogenic pain. mdpi.com

Notably, this compound itself is described as having potential anti-inflammatory and analgesic properties, playing a role in drug discovery and development. guidechem.com However, detailed experimental data for this specific compound was not available in the reviewed literature.

Table 4: Anti-inflammatory and Analgesic Activity of Selected Indoline-2,3-dione Derivatives

| Compound/Derivative | Activity | Model | Efficacy | Reference |

|---|---|---|---|---|

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide (VIIc , 5-Cl) | Anti-inflammatory | Carrageenan-induced paw edema | 65% edema reduction | nih.gov |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide (VIId , 5-Br) | Anti-inflammatory | Carrageenan-induced paw edema | 63% edema reduction | nih.gov |

| Indoline derivative 4b | Anti-inflammatory | Protein anti-denaturation assay | IC50 = 60.7 µg/ml | core.ac.uk |

| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | LPS-stimulated macrophages | Inhibition of NO, TNF-α, IL-6 | mdpi.com |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | Acetic acid "cramps" model | 1.6 times more active than metamizole sodium | mdpi.com |

Anticonvulsant Activity

The indoline-2,3-dione scaffold, a core component of this compound, is a recognized pharmacophore in the development of anticonvulsant agents. nih.govresearchgate.net Research has demonstrated that derivatives of this structure exhibit significant antiepileptic effects in various preclinical models. nih.govpharmacophorejournal.com

For instance, studies on 5-[2-dimethyl amino ethoxy] Indole 2,3-dione and its semicarbazone derivative revealed notable anticonvulsant activity with reduced neurotoxicity compared to the standard drug phenytoin. nih.gov These compounds were shown to increase the levels of monoamines such as noradrenaline, dopamine, and serotonin (B10506) in the brain, which may contribute to their ability to protect against seizures induced by maximal electroshock (MES). nih.gov The MES model is a primary screening test for anticonvulsant drugs, indicating potential efficacy against generalized tonic-clonic seizures.

Further research into a series of indole derivatives synthesized from 2-phenyl-1H-indole identified compounds with appreciable anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.com The scPTZ model is used to identify agents that may be effective against absence seizures. The varied biological activities of indole derivatives, including their anticonvulsant properties, underscore the therapeutic potential of this chemical class. researchgate.net

The following table summarizes the anticonvulsant activity of selected indole derivatives:

| Compound | Animal Model | Activity | Reference |

| 5-[2-dimethyl amino ethoxy] Indole 2,3 dione (B5365651) | MES | Good antiepileptic activity, less neurotoxicity than phenytoin | nih.gov |

| 5-[2-dimethyl amino ethoxy] Indole 2-one,3-semicarbazone | MES | Good antiepileptic activity, less neurotoxicity than phenytoin | nih.gov |

| ITH-3 | MES | Significant activity (p<0.001) at 10 mg/kg | researchgate.net |

| ITE-4 | MES | Significant activity (p<0.001) at 10 mg/kg | researchgate.net |

| ITB-1 | MES | Moderate activity | researchgate.net |

| ITC-2 | MES | Moderate activity | researchgate.net |

| Compound 5 (from 2-phenyl-1H-indole) | MES & scPTZ | Significant anticonvulsant activity | pharmacophorejournal.com |

Enzyme Inhibition Studies

α-Glucosidase and α-Amylase Inhibition for Metabolic Disorders

Derivatives of indoline-2,3-dione have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govnih.gov

A study on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives identified several compounds with potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov Notably, some of these synthetic compounds exhibited significantly higher potency than acarbose, a commercially available antidiabetic drug. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the indoline-2,3-dione ring and the attached benzene sulfonamide moiety significantly influence the inhibitory potential. nih.govacs.org For instance, the presence of electron-withdrawing groups like chloro and nitro groups was found to be important for activity. nih.govacs.org

Another series of compounds, 3,3-di(indolyl)indolin-2-ones, also demonstrated promising results, with some derivatives showing higher α-glucosidase inhibition and lower α-amylase inhibition compared to acarbose. nih.gov This selective inhibition is considered advantageous as it may reduce the gastrointestinal side effects associated with dual inhibition. nih.gov

The table below presents the inhibitory activities of selected indoline-2,3-dione derivatives against α-glucosidase and α-amylase.

| Compound | α-Glucosidase Inhibition (IC50, µM) | α-Amylase Inhibition (IC50, µM) | Reference |

| Analogue 11 (dichloro and hydroxyl substituted) | 0.90 ± 0.10 | 1.10 ± 0.10 | nih.gov |

| Acarbose (standard) | 11.50 ± 0.30 | 12.20 ± 0.30 | nih.gov |

| Compound 1i (3,3-di(indolyl)indolin-2-one) | 67 ± 13 (% inhibition at 50 µg/ml) | 51 ± 4 (% inhibition at 50 µg/ml) | nih.gov |

| Acarbose (standard) | 19 ± 5 (% inhibition at 50 µg/ml) | 90 ± 2 (% inhibition at 50 µg/ml) | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

Indole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is induced during inflammation. youtube.comyoutube.com Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govyoutube.com

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov Several compounds in this series showed significant anti-inflammatory effects compared to the reference drug indomethacin. One compound, S3, was found to be a selective inhibitor of COX-2 and exhibited a better gastric safety profile. nih.gov Docking studies further supported the potential of these compounds to bind to the active site of the COX-2 enzyme. nih.gov

The interplay between indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that degrades tryptophan, and COX-2 has also been a subject of research, particularly in the context of chronic inflammation and cancer. nih.gov Pharmacological blockade of COX-2 has been shown to down-regulate IDO1 expression, suggesting a potential synergistic therapeutic approach. nih.gov

Other Reported Biological Activities (e.g., Anti-HIV, Antiplasmodial, Neuroprotective Effects)

The versatile indole scaffold, the parent structure of indoline-2,3-dione, is associated with a broad spectrum of biological activities, including anti-HIV, antiplasmodial, and neuroprotective effects.

Anti-HIV Activity: Indole derivatives have emerged as a promising class of inhibitors against the human immunodeficiency virus (HIV). nih.govnih.gov They can target various stages of the viral life cycle. For example, delavirdine, an indole derivative, is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov More recent research has focused on other viral targets, such as HIV-1 ribonuclease H (RNase H) and the envelope glycoprotein (B1211001) gp120. mdpi.comresearchgate.net A series of 3-hydrazonoindolin-2-one derivatives were designed and synthesized as potential HIV-1 RNase H inhibitors, with some compounds showing potent activity. mdpi.com Other indole derivatives have been identified as inhibitors of HIV-1 entry by binding to gp120. researchgate.net

Antiplasmodial Activity: Indole-based compounds have demonstrated significant potential as antimalarial agents, acting against the Plasmodium parasite. nih.govmalariaworld.org These derivatives can exhibit multiple modes of action, with the inhibition of hemozoin formation being a major mechanism. nih.gov Hemozoin is a crystalline substance formed by the parasite to detoxify heme released from the digestion of hemoglobin. Several synthetic and natural indole alkaloids have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net Indolone-N-oxides, for instance, have displayed antiplasmodial properties with IC50 values in the nanomolar range. researchgate.net

Neuroprotective Effects: The neuroprotective potential of indole-based compounds has been investigated in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govgoogle.com These compounds can exert their protective effects through various mechanisms, including antioxidant properties, ROS scavenging, and metal chelation. nih.govcapes.gov.br A study on synthetic indole-phenolic derivatives demonstrated their ability to reduce oxidative stress-induced cell death and inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov

Structure Activity Relationship Sar Studies of 7 Fluoro 1 Methylindoline 2,3 Dione Derivatives

Impact of Substituent Nature and Position on Biological Efficacy

The biological profile of indoline-2,3-dione derivatives is profoundly influenced by the chemical nature and placement of substituents on the core molecule. Researchers have systematically altered the scaffold to probe the molecular interactions that govern their therapeutic effects.

Role of Substituents at the N-1 Position on Pharmacological Profile

The N-1 position of the indoline-2,3-dione ring system is a critical site for modification, with substitutions directly influencing the compound's pharmacological properties. Studies have shown that even minor alterations at this position can lead to significant changes in biological activity.

For instance, research into fatty acid amide hydrolase (FAAH) inhibitors based on the indoline-2,3-dione (isatin) scaffold demonstrated the impact of N-1 substitution. In one study, replacing a bulky aryl moiety at the N-1 position with a more flexible allyl group resulted in a potent, nanomolar inhibitor of FAAH. nih.gov This modification led to a compound with an IC₅₀ value of 6.7 nM, representing a 1500-fold increase in potency compared to the parent compound. nih.gov

Furthermore, the synthesis of 1-methyl-1H-indole-2,3-dione derivatives was undertaken to specifically evaluate the contribution of the methyl group at the N-1 position to antiviral activity. researchgate.net In a different context, the interaction of 1-methylisatin with human adult hemoglobin has also been a subject of investigation. sigmaaldrich.com The N-1 position has been identified as a key site for designing recognition features in inhibitors targeting viral proteases. researchgate.net

Table 1: Impact of N-1 Substituents on FAAH Inhibition

| Compound Derivative | N-1 Substituent | Target Enzyme | Potency (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|---|

| Lead Compound | Bulky Aryl Group | FAAH | 1.49 µM | Baseline activity. | nih.gov |

| Optimized Compound (11) | Allyl Group | FAAH | 6.7 nM | 1500-fold increased potency through lead simplification. | nih.gov |

| Derivative 7a-c | Methyl Group | Reovirus-1 | - | Evaluated for antiviral activity contribution. | researchgate.net |

Influence of Halogenation (e.g., Fluorine at Position 7) on Activity and Selectivity

The introduction of halogen atoms, particularly fluorine, into the indole (B1671886) nucleus is a widely used strategy in medicinal chemistry to modulate a molecule's properties. The placement of a fluorine atom at the C-7 position of the indoline-2,3-dione scaffold has significant consequences for its biological activity and selectivity.

Fluorine's high electronegativity and small size can alter a compound's pKa, lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov Incorporating fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby enhancing the compound's pharmacokinetic profile and in vivo activity. nih.govresearchgate.net For example, the addition of fluorine has been shown to improve metabolic stability in drugs like Ezetimibe by preventing aromatic hydroxylation. nih.gov

Specifically for the 7-fluoro substitution, the electron-withdrawing nature of fluorine can lower the reactivity of the indole ring. researchgate.net However, this modification can also lead to more potent and selective biological activity. In the development of VLA-4 inhibitors, a 7-fluoro-substituted benzoxazole (B165842) group was found to confer potent activity. nih.gov The fluorine atom can also influence the pKa of nearby functional groups, which in turn affects binding affinity and selectivity for the target protein. nih.gov The presence of electron-withdrawing groups like fluorine has been noted to significantly affect antibacterial activity. nih.gov

Table 2: Physicochemical Properties of 7-Fluoroisatin (B1296980)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄FNO₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 165.12 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 192-196 °C | sigmaaldrich.com |

| Appearance | Yellow to light yellow crystalline powder | lbaochemicals.com |

| IUPAC Name | 7-fluoro-1H-indole-2,3-dione | nih.gov |

Effects of Modifications on the Dicarbonyl Moiety on Target Interaction

The dicarbonyl group at the C-2 and C-3 positions is a hallmark of the indoline-2,3-dione structure and is fundamental to its biological activity. This moiety is often involved in crucial interactions with biological targets.

Studies on Schiff bases of indoline-2,3-dione as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase have highlighted the importance of the isatin (B1672199) moiety for strong interactions within the enzyme's active site. nih.govnih.gov The C-2 carbonyl, in particular, has been identified as a key interacting group. In the context of antiviral research against human rhinovirus (HRV), the C-2 carbonyl of isatin is thought to react with the catalytic cysteine residue of the viral 3C protease, forming a stabilized transition state mimic that inhibits the enzyme. researchgate.net

Modifications often occur not by altering the carbonyls themselves, but by creating derivatives at the C-3 position. The condensation of the C-3 carbonyl with various amines or other nucleophiles, such as in the formation of thiosemicarbazones, is a common strategy to generate diverse libraries of biologically active compounds. researchgate.net These derivatives leverage the reactivity of the C-3 carbonyl to introduce new functionalities that can engage in additional binding interactions with the target, thereby enhancing potency and selectivity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For isatin and its derivatives, QSAR studies have been instrumental in understanding the structural requirements for activity and in designing more potent molecules.

QSAR models have been successfully developed to predict the inhibitory activity of isatin and indole-based compounds against various targets, including the 3C-like protease (3CLpro) of the SARS coronavirus. nih.gov These models use molecular descriptors derived from the compound's structure (e.g., from SMILES or hydrogen-suppressed graphs) to build a mathematical relationship with the measured biological activity (e.g., pIC₅₀). nih.gov

The process involves dividing a dataset of compounds into training and validation sets. The model is built using the training set and its predictive power is assessed using the validation set. nih.gov Statistical parameters such as the coefficient of determination (R²) and the index of ideality of correlation (IIC) are used to validate the robustness and reliability of the QSAR models. nih.gov Such validated models can then be used to predict the activity of new, unsynthesized compounds and to identify key structural features that are either beneficial or detrimental to activity, thereby guiding further drug development. nih.govnih.gov

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are essential steps in the drug discovery pipeline that build upon initial SAR findings. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For indoline-2,3-dione derivatives, lead optimization studies have focused on systematically modifying the lead compound to improve potency, selectivity, and pharmacokinetic properties. A prime example is the optimization of isatin-based FAAH inhibitors, where simplification of the N-1 substituent led to a significantly more potent lead compound. nih.gov Molecular docking studies often accompany these efforts, providing a visual model of how the inhibitor binds to the active site of the target enzyme, such as FAAH or Mtb DNA gyrase. nih.govnih.gov These docking results can reveal key interactions, like those involving the isatin moiety, and guide further modifications. nih.govnih.govnih.gov

Stereochemical Considerations and Enantioselective Synthesis for Enhanced Activity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. Therefore, controlling the stereochemistry through enantioselective synthesis is crucial.

For derivatives of indoline-2,3-dione, particularly spirooxindoles, stereochemistry plays a vital role in their biological activity. mdpi.com Spirooxindole alkaloids, found in many natural products, possess a complex three-dimensional structure, and their potent fungicidal and antiviral activities are often dependent on a specific stereoisomer. mdpi.com

The development of synthetic methods to produce single enantiomers of these complex molecules is an active area of research. Enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through methods like intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids. nih.gov Similarly, stereoselective aldol (B89426) reactions have been developed for the synthesis of α-fluoro-β-hydroxy esters. ethz.ch These advanced synthetic strategies allow for the creation of stereochemically pure compounds, which is essential for accurately evaluating their biological activity and developing them as potential therapeutic agents. nih.govethz.ch

Future Directions and Therapeutic Potential of 7 Fluoro 1 Methylindoline 2,3 Dione Analogs

Design and Synthesis of Novel Hybrid and Conjugate Molecules Incorporating the 7-Fluoro-1-methylindoline-2,3-dione Scaffold

A promising strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to form a single compound. nih.gov This approach aims to yield therapeutics with synergistic effects, improved potency, and a reduced likelihood of drug resistance. nih.gov The this compound scaffold is an excellent candidate for this strategy due to its synthetic accessibility and established biological relevance.

Researchers are exploring the synthesis of novel hybrids by conjugating the indoline-2,3-dione core with other biologically active moieties. For instance, linking the scaffold to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) or ketoprofen (B1673614) has been shown to produce hybrid compounds with significant antiproliferative activity against various cancer cell lines. nih.gov The design of these molecules often involves a linker, which can be an amine or amide spacer, connecting the two pharmacophores. The nature of this linker can significantly influence the biological activity and toxicity profile of the resulting hybrid. nih.gov

Future research will focus on expanding the library of these hybrid molecules by incorporating a wider range of pharmacophores, such as coumarins, polyamines, or other heterocyclic systems known for their therapeutic properties. nih.govmdpi.com

Table 1: Examples of Hybrid Compound Concepts

| Scaffold | Conjugated Moiety | Potential Therapeutic Target | Reference |

|---|---|---|---|

| Indoline-2,3-dione | Ibuprofen/Ketoprofen (NSAID) | Cancer Cell Proliferation | nih.gov |

| Indoline-2,3-dione | Coumarin | Tubulin Polymerization / P-glycoprotein | nih.govmdpi.com |

| Indoline-2,3-dione | Piperonal | Cancer Cell Proliferation | nih.gov |

Development of Multi-Targeted Therapeutic Agents Based on Indoline-2,3-diones

Complex diseases such as cancer often involve multiple pathological pathways, rendering therapies that act on a single target ineffective. nih.gov This has led to a paradigm shift from the "one-compound-one-target" model to a multi-target approach, which aims to design single molecules that can modulate several key biological targets simultaneously. nih.govmdpi.com The indole (B1671886) scaffold, the parent structure of indoline-2,3-diones, is central to this effort. nih.gov

Derivatives of indoline-2,3-dione are being actively investigated as multi-target agents, particularly in oncology. nih.gov A key area of focus is the development of dual or multi-kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate cell signaling, and their dysregulation is a hallmark of many cancers. By designing molecules that can inhibit multiple oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), researchers aim to create more potent and robust anticancer drugs. nih.gov

For example, studies have shown that certain indole derivatives can act as dual EGFR/VEGFR-2 inhibitors, demonstrating the feasibility of this approach. nih.gov The development of this compound analogs will leverage these findings to create novel multi-targeted agents for complex diseases.

Advanced In Vivo Efficacy and Preclinical Safety Profiling of Promising Analogs

Once a promising analog of this compound is identified through initial screening, it must undergo rigorous preclinical evaluation to assess its efficacy and safety in a living system. This involves moving from in vitro (cell-based) assays to in vivo studies using animal models.

In vivo efficacy studies are crucial for determining whether a compound can produce the desired therapeutic effect in a complex biological environment. For instance, novel dihydrofolate reductase (DHFR) inhibitors based on a different heterocyclic scaffold have demonstrated strong efficacy in murine models of breast cancer. nih.gov Similarly, new analogs of this compound would be tested in relevant animal models of disease to validate their therapeutic potential. nih.gov

Alongside efficacy, preclinical safety profiling is paramount. This includes in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict the drug-like properties of a compound. nih.gov These computational models help to identify potential liabilities early in the development process. Further experimental assessments in animal models establish a preliminary safety profile, which is essential before a compound can be considered for human clinical trials.

Exploration of this compound as a Precursor for Advanced Pharmaceutical Agents

The chemical reactivity of the this compound scaffold makes it a valuable starting material, or precursor, for the synthesis of more complex pharmaceutical agents. The dione (B5365651) structure contains two reactive carbonyl groups that can participate in a variety of chemical reactions, allowing for the construction of diverse molecular architectures.

For example, the indoline-2,3-dione core can be readily converted into a 3-hydrazonoindolin-2-one intermediate. acs.org This intermediate can then be reacted with other chemical building blocks, such as substituted benzene (B151609) sulfonyl chlorides, to create entirely new classes of compounds, like indoline-2,3-dione-based benzene sulfonamide derivatives. acs.org These derivatives have been synthesized and evaluated for potential therapeutic activities, including the inhibition of enzymes like α-glucosidase and α-amylase, which are relevant to diabetes. acs.org

This synthetic versatility means that this compound is not just a potential therapeutic agent in its own right, but also a key building block for future drug discovery programs aimed at creating novel and structurally complex medicines.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Indoline-2,3-dione Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally slow and costly process of drug discovery and development. researchgate.netharrisburgu.edu These powerful computational tools are being applied at every stage, from initial target identification to lead optimization. nih.gov

For the discovery of novel indoline-2,3-dione derivatives, AI and ML can be used to:

Identify and Validate Targets: AI algorithms can analyze vast biological datasets to identify novel protein targets relevant to specific diseases. nih.gov

Virtual Screening: Machine learning models can screen massive virtual libraries of compounds to predict which molecules are most likely to bind to a target of interest, significantly speeding up the hit identification process. nih.gov

Lead Optimization: Once initial hits are found, ML algorithms can predict how chemical modifications to the indoline-2,3-dione scaffold will affect a compound's potency, selectivity, and pharmacokinetic properties (ADMET). nih.gov This data-driven approach allows for a more rational and efficient optimization process compared to traditional trial-and-error methods. researchgate.netnih.gov

Predicting Structure-Activity Relationships (SARs): By learning from large datasets of chemical structures and their associated biological activities, ML can uncover complex SARs that guide the design of more effective drug candidates. nih.gov

The application of AI and ML promises to accelerate the discovery and refinement of this compound analogs, leading to the faster development of safer and more effective medicines. harrisburgu.eduorscience.ru

Q & A

Q. What are the standard synthetic routes for 7-fluoro-1-methylindoline-2,3-dione, and how can intermediates be characterized?

The synthesis typically involves fluorination and alkylation of the indoline-2,3-dione scaffold. For example, 5-fluoro-1H-indole-2,3-dione derivatives are synthesized via nucleophilic substitution followed by methylation using agents like methyl iodide or dimethyl sulfate under basic conditions . Key intermediates (e.g., 7-fluoroindole-2,3-dione) are characterized using , , and IR spectroscopy to confirm regioselective fluorination and methyl group incorporation. Melting points (e.g., 192–196°C for the fluorinated precursor) and elemental analysis further validate purity .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure of this compound?

- NMR : identifies fluorine position, while confirms methyl group integration (e.g., singlet at δ ~3.3 ppm for N–CH) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 165.12 for CHFNO) and fragmentation patterns validate the molecular formula .

- HPLC/GC : Purity ≥98% is confirmed via reverse-phase HPLC or GC with flame ionization detection .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sparingly soluble in water (0.022 g/L) and should be stored at room temperature in airtight containers protected from light. Handling requires gloves and eye protection due to its irritant properties (Risk Code: R22, R43) .

Advanced Research Questions

Q. How can structural contradictions in fluorinated indoline-dione derivatives be resolved?

Discrepancies in melting points or spectral data may arise from polymorphic forms or impurities. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for 1-methylindoline-2,3-dione derivatives . Computational tools (e.g., DFT calculations) can model steric and electronic effects of fluorine substitution to predict stability .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

- Microwave-assisted synthesis : Reduces reaction time and improves yield for fluorinated heterocycles.

- Catalytic fluorination : Using Selectfluor® or DAST enhances regioselectivity .

- Design of Experiments (DoE) : Statistical optimization of temperature, solvent (e.g., DMF), and reagent ratios minimizes byproducts .

Q. How does fluorine substitution influence the biological activity of indoline-2,3-dione derivatives?

Fluorine enhances lipophilicity and metabolic stability, improving membrane permeability. In antituberculosis studies, 5-fluoro-1H-indole-2,3-dione derivatives showed increased activity due to fluorine’s electron-withdrawing effects, which modulate electronic density at the carbonyl groups . Structure-activity relationship (SAR) studies require systematic substitution at positions 1, 5, and 7 with bioactivity assays (e.g., MIC against M. tuberculosis) .

Q. What computational methods predict the reactivity of this compound in multicomponent reactions?

Molecular docking and molecular dynamics simulations model interactions with biological targets (e.g., enzymes). For synthetic applications, Fukui indices and frontier molecular orbital (FMO) analysis identify nucleophilic/electrophilic sites, guiding reactions like Michael additions or cycloadditions .

Q. How can researchers address discrepancies in biological assay data for fluorinated indoline-diones?

Contradictory results may stem from assay conditions (e.g., pH, solvent). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves (IC values) improve reproducibility. Cross-validation with orthogonal assays (e.g., fluorescence-based vs. colorimetric) is critical .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。